9,9'-Spirobi[9H-fluorene]
Overview
Description
9,9'-Spirobi[9H-fluorene] is a compound characterized by its spiro-configuration, where two fluorene units are connected through a single spiro carbon atom. This unique structure imparts distinct physical and chemical properties, making it a valuable building block in various applications, including blue-light-emitting materials, porous organic polymers, and dye-sensitized solar cells .
Synthesis Analysis
The synthesis of derivatives of 9,9'-spirobi[9H-fluorene] has been achieved through various methods. An unexpected one-pot synthetic approach has been developed to create spiro[fluorene-9,9'-xanthene] (SFX) under specific conditions, which is a key step involving a thermodynamically controlled cyclization reaction . Additionally, the synthesis of selectively 4-substituted 9,9'-spirobifluorenes has been accomplished using catalytic [2 + 2 + 2]-cyclotrimerization, followed by further synthetic transformations . Moreover, novel polyquinolines containing 9,9'-spirobifluorene units have been synthesized via acid-catalyzed Friedlander condensation reactions .
Molecular Structure Analysis
The molecular structure of 9,9'-spirobi[9H-fluorene] derivatives is characterized by the spiro-configuration, which provides a three-dimensional framework. This structure is crucial in determining the properties of the compounds, such as organosolubility, optical transparency, and thermal stability . The spiro-configuration also allows for the modulation of photophysical properties by the introduction of various substituents .
Chemical Reactions Analysis
Chemical reactions involving 9,9'-spirobi[9H-fluorene] derivatives include the synthesis of fluorene-9-spiro-2'-(N-aryl-3',3'-dichloroaziridines) through the reaction of dichlorocarbene with N-fluorenylideneanilines, followed by hydrolysis to afford 9-chlorofluorene-9-carboxanilides . Additionally, the introduction of bay-annulated indigo (BAI) units to the fluorene or xanthene moiety of SFX has been explored, affecting the photophysical and electrochemical properties of the resulting compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 9,9'-spirobi[9H-fluorene] derivatives are influenced by their molecular structure. These compounds exhibit high thermal stability, good solubility in common organic solvents, and the ability to form transparent, flexible films with low moisture absorption and dielectric constants . The photophysical properties, such as emission maxima and quantum yields, can be tuned by substituting different groups, which is beneficial for applications in light-emitting materials . Porous organic polymers based on these derivatives have shown exceptional hydrogen uptake capacity at low pressure, indicating potential for energy storage applications . In the context of dye-sensitized solar cells, derivatives with auxiliary acceptor groups have demonstrated remarkable light-harvesting efficiency and stability .
Scientific Research Applications
Organic Solar Cells
- Summary of Application : 9,9’-Spirobi[9H-fluorene] is used in the design and synthesis of a structurally non-planar molecule (SBF-PDI4) with a 9,9’-spirobi[9H-fluorene] core and four perylenediimides (PDIs) at the periphery . This compound is used as a non-fullerene acceptor in organic solar cells .
- Methods of Application : The compound shows a low-lying LUMO energy level of -4.11 eV, similar to that of PCBM, but with intensive light absorption ability in the range 450–550 nm . It is used in solution processed bulk heterojunction solar cell (BHJSC) as the electron acceptor .
- Results or Outcomes : A high power conversion efficiency (PCE) of 5.34% was obtained for a BHJSC using SBF-PDI4 as the electron acceptor .
Non-Fullerene Organic Solar Cells
- Summary of Application : 9,9’-Spirobi[9H-fluorene] is used in the design and synthesis of three-dimensional (3D) non-fullerene small molecule acceptors with imide-linked perylene diimides (iPDI) on a 9,9’-spirobi[9H-fluorene] core . These molecules are used in non-fullerene organic solar cells .
- Methods of Application : The compound is used in solution-processed bulk heterojunction solar cells .
- Results or Outcomes : The best power conversion efficiency of 5.31% is obtained using SF-iPDI2 in a solution-processed bulk heterojunction solar cell .
Gas Absorbent and Perovskite Solar Cells
- Summary of Application : 9,9’-Spirobi[9H-fluorene] can be used in the synthesis of spirobifluorene based conjugated microporous polymers which can potentially be used as a gas absorbent . It may also be used as a hole transporting material in the fabrication of perovskite solar cells .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Conjugated Microporous Polymers
- Summary of Application : 9,9’-Spirobifluorene can be used in the synthesis of spirobifluorene based conjugated microporous polymers . These polymers can potentially be used as a gas absorbent .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Perovskite Solar Cells
- Summary of Application : 9,9’-Spirobifluorene may be used as a hole transporting material in the fabrication of perovskite solar cells .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Organic Light Emitting Diodes (OLEDs)
- Summary of Application : 9,9’-Spirobi[9H-fluorene] is used in the design and synthesis of a structurally non-planar molecule with a 9,9’-spirobi[9H-fluorene] core . This compound is used as a non-fullerene acceptor in organic light emitting diodes (OLEDs) .
- Methods of Application : The compound shows a low-lying LUMO energy level of -4.11 eV, similar to that of PCBM, but with intensive light absorption ability in the range 450–550 nm . It is used in solution processed bulk heterojunction OLEDs as the electron acceptor .
- Results or Outcomes : A high power conversion efficiency (PCE) of 5.34% was obtained for a solution processed bulk heterojunction OLED using this compound as the electron acceptor .
Non-Fullerene Organic Light Emitting Diodes (OLEDs)
- Summary of Application : 9,9’-Spirobi[9H-fluorene] is used in the design and synthesis of three-dimensional (3D) non-fullerene small molecule acceptors with imide-linked perylene diimides (iPDI) on a 9,9’-spirobi[9H-fluorene] core . These molecules are used in non-fullerene organic light emitting diodes (OLEDs) .
- Methods of Application : The compound is used in solution-processed bulk heterojunction OLEDs .
- Results or Outcomes : The best power conversion efficiency of 5.31% is obtained using this compound in a solution-processed bulk heterojunction OLED .
Safety And Hazards
Future Directions
properties
IUPAC Name |
9,9'-spirobi[fluorene] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)23-15-7-3-11-19(23)20-12-4-8-16-24(20)25/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFCXVRWFNAHQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
192005-02-0 | |
Record name | 9,9′-Spirobi[9H-fluorene], homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192005-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80166552 | |
Record name | 9,9'-Spirobi(9H-fluorene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,9'-Spirobi[9H-fluorene] | |
CAS RN |
159-66-0 | |
Record name | 9,9'-Spirobi(9H-fluorene) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000159660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,9'-Spirobi(9H-fluorene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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